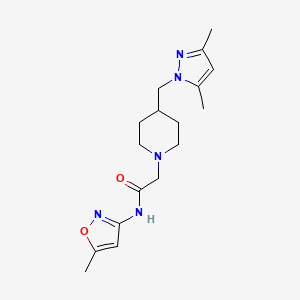
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds containing a pyrazole moiety, like the one , are known to interact with various biological targets. For instance, they can bind to enzymes, receptors, or other proteins, thereby modulating their function .
Mode of action
The interaction between the compound and its target is often mediated by the formation of hydrogen bonds, ionic interactions, or hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound’s binding might inhibit or enhance the enzyme’s activity, thereby affecting the entire pathway .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure and the route of administration. For instance, compounds with certain functional groups might be more readily absorbed in the gut, metabolized by the liver, or excreted by the kidneys .
Result of action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at physiological pH and temperature .
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12-8-13(2)22(19-12)10-15-4-6-21(7-5-15)11-17(23)18-16-9-14(3)24-20-16/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGMKQVMBLRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)


![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)


